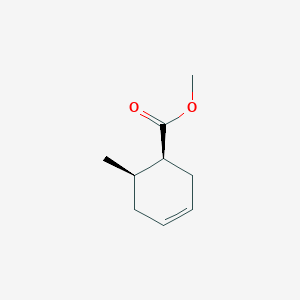

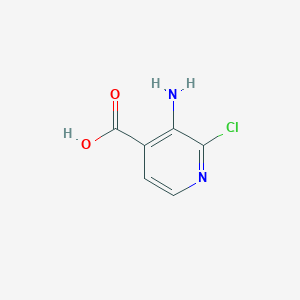

Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate, also known as MCHM, is a chemical compound that is commonly used in various industrial applications, including the production of fragrances, flavorings, and cleaning agents. MCHM is a colorless liquid that has a strong odor and is highly flammable. In recent years, MCHM has gained significant attention due to its potential health and environmental impacts.

Aplicaciones Científicas De Investigación

Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has been widely used in scientific research, particularly in the fields of chemistry, toxicology, and environmental science. One of the most common applications of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate is as a solvent or reagent in chemical reactions. Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate is also used in the production of fragrances and flavorings, which are commonly used in the food and beverage industry. In addition, Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has been used in studies investigating the effects of chemical exposure on human health and the environment.

Mecanismo De Acción

The mechanism of action of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate is not fully understood, but it is believed to act as a respiratory irritant and a skin sensitizer. Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate can also cause oxidative stress and damage to DNA, which can lead to mutations and cancer. In addition, Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate can disrupt the endocrine system and interfere with hormone signaling, which can have significant impacts on reproductive and developmental health.

Efectos Bioquímicos Y Fisiológicos

Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has been shown to have a range of biochemical and physiological effects, including respiratory irritation, skin sensitization, oxidative stress, DNA damage, endocrine disruption, and reproductive and developmental toxicity. These effects are dose-dependent and can occur at both acute and chronic exposure levels. Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate exposure has also been linked to various health problems, including respiratory and skin disorders, cancer, and reproductive and developmental disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has several advantages for use in lab experiments, including its low cost, high purity, and availability. However, Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate also has several limitations, including its potential health and environmental impacts, its strong odor, and its flammability. Researchers must take appropriate precautions when working with Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate to ensure their safety and the safety of others.

Direcciones Futuras

There are several future directions for research on Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate, including investigating the long-term health effects of exposure, developing safer alternatives to Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate, and improving methods for synthesizing and purifying Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate. In addition, more research is needed to understand the mechanism of action of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate and its impacts on the environment, particularly in the context of spills and other accidents. Finally, more efforts are needed to raise awareness about the potential health and environmental impacts of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate and to promote safer and more sustainable practices in its use and disposal.

Métodos De Síntesis

Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate can be synthesized using various methods, including the oxidation of cyclohexene, the reaction of cyclohexanone with methanol, or the reaction of cyclohexene with diazomethane. The most common method for synthesizing Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate involves the oxidation of cyclohexene with potassium permanganate in the presence of sulfuric acid. This method yields a mixture of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate and other byproducts, which can be separated using various purification techniques.

Propiedades

Número CAS |

134877-09-1 |

|---|---|

Nombre del producto |

Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate |

Fórmula molecular |

C9H14O2 |

Peso molecular |

154.21 g/mol |

Nombre IUPAC |

methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C9H14O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8+/m1/s1 |

Clave InChI |

SVMRMDDGGIZFQN-SFYZADRCSA-N |

SMILES isomérico |

C[C@@H]1CC=CC[C@@H]1C(=O)OC |

SMILES |

CC1CC=CCC1C(=O)OC |

SMILES canónico |

CC1CC=CCC1C(=O)OC |

Sinónimos |

3-Cyclohexene-1-carboxylicacid,6-methyl-,methylester,(1S-cis)-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)

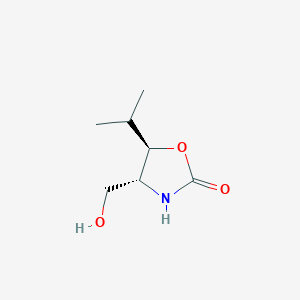

![3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B145478.png)

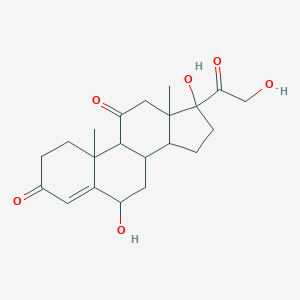

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)